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DiAzK

RNA-protein interactions photo-crosslinking IRP1

Conventional UV crosslinking (254 nm) and photo-leucine/methionine suffer from low efficiency or non-specific carbene reactivity. DiAzK (H-L-Photo-lysine) is a genetically encoded diazirine lysine analog for expanded genetic code systems. Key advantages: - 7-fold higher crosslinking yield vs 254 nm UV in CLIP-seq/RIC - 365 nm activation minimizes RNA photodamage - MS-cleavable signature for automated XL-MS (MeroX/StavroX) - Site-specific amber suppression enables residue-level interaction mapping

Molecular Formula C12H22N4O4
Molecular Weight 286.332
CAS No. 2231405-65-3
Cat. No. B2908570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiAzK
CAS2231405-65-3
Molecular FormulaC12H22N4O4
Molecular Weight286.332
Structural Identifiers
SMILESCC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18)/t9-/m0/s1
InChIKeyRZJVINTUKBDURT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DiAzK: Genetically Encoded Photo-Crosslinker


DiAzK (H-L-Photo-lysine; CAS 2231405-65-3) is a diazirine-containing lysine analog that functions as a genetically encoded, UV-activatable photo-crosslinking unnatural amino acid [1]. It is designed for site-selective incorporation into proteins via expanded genetic code technologies, enabling covalent capture of transient or weak protein–protein and protein–RNA interactions upon exposure to 365 nm UV light . As a member of the diazirine-based photoreactive amino acid class, DiAzK offers a precise tool for interactome mapping and structural biology applications where conventional crosslinking methods fail to provide adequate efficiency or spatial resolution [2].

Workflow
Genetically encoded photo-crosslinking
Site-selective incorporation via amber suppression
Activation
Light-triggered covalent capture
Diazirine-based, mild UV exposure
Application domain
Interactome mapping & structural biology
Protein–protein / protein–RNA interactions

DiAzK vs. Generic UV Crosslinking


Generic substitution of DiAzK with conventional 254 nm UV crosslinking is compromised by intrinsically low photochemical efficiency, which severely limits the yield of crosslinked complexes and the ability to perform stringent downstream purification [1]. Alternative diazirine-based photo-amino acids such as photo-leucine and photo-methionine, while useful, exhibit nonspecific crosslinking reactivity across all 20 proteinogenic amino acids via carbene insertion into C–H bonds, and their reaction mechanism also includes an unexpected ester-forming pathway with carboxylic acids that can introduce analytical complexity in mass spectrometry workflows [2]. DiAzK provides a distinct combination of genetically encoded site-specificity, a sevenfold efficiency gain over baseline UV methods, and a defined diazirine photochemistry that enables more predictable crosslinking outcomes [3].

DiAzK approach Site-specific, genetically directed Residue-level precision, predictable diazirine photochemistry
Generic UV (254 nm) Low efficiency, indiscriminate Yields may be insufficient for stringent purification
Crosslink recovery may not support high-sensitivity workflows
DiAzK approach Defined lysine-analog crosslinker Controlled proximity-based reaction, minimal MS complexity
Photo-Leu / Photo-Met Global metabolic labeling, nonspecific Reacts with all 20 amino acids + ester formation complicates MS
Interpretation ambiguity may increase false-positive crosslink assignments
DiAzK approach Minimal structural perturbation Lysine-like side chain preserves native binding
Bulky crosslinkers (e.g., Bpa) Large hydrophobic probe Can distort interface geometry or abrogate interactions
Captured interactions may reflect artifacts rather than native state

DiAzK Comparative Evidence


RNA-Protein Crosslinking Efficiency vs. 254 nm UV

Using the human iron regulatory protein 1 (IRP1) as a model RNA-binding protein, site-specific incorporation of DiAzK and subsequent photoactivation at 365 nm achieved a sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking [1]. This quantifies the performance differential between a genetically encoded diazirine-based approach and the standard nucleic acid-centric UV irradiation method.

Crosslinking efficiency
Head-to-head
relative efficiency
Reported yield gain over 254 nm UV
IRP1 model, site-specific DiAzK, 365 nm activation
RNA-protein interactions photo-crosslinking IRP1

Mechanism Selectivity vs. Photo-Amino Acids

Diazirine-based crosslinkers, including photo-methionine and succinimidyldiazirine reagents, have been characterized as reacting nonspecifically with all 20 proteinogenic amino acids via reactive carbene insertion into C–H bonds, and additionally undergo isomerization to linear diazo compounds that react with carboxylic acids (Asp/Glu residues) to form MS-cleavable esters [1]. This dual-pathway reactivity means that alternative diazirine photo-amino acids cannot guarantee predictable, site-directed crosslinking to a single residue class. In contrast, DiAzK's site-specific genetic encoding combined with the defined diazirine photochemistry enables more controlled, residue-selective crosslinking within the proximity of the target protein's binding interface [2].

Mechanism selectivity
Class-level
DiAzK proximity-directed controlled diazirine photochemistry
vs
photo-Leu/Met pan-reactive all 20 amino acids + ester pathway
Reduced MS interpretation complexity
Data to verify for specific interaction systems
crosslinking mass spectrometry photo-methionine photo-leucine

Gentle Photoactivation Preserving Sample Integrity

DiAzK is activated at 365 nm UV light, a milder irradiation condition compared to the 254 nm UV light used in conventional nucleic acid-centric crosslinking protocols [1]. The 254 nm wavelength is known to excite RNA nucleobases and can cause photodamage to proteins and nucleic acids, whereas 365 nm activation is specific to the diazirine moiety and avoids direct excitation of biomolecular chromophores [2].

Photoactivation wavelength
Cross-study
365 nm diazirine-specific
Milder activation minimizes photodamage
Avoids direct nucleobase/protein excitation at 254 nm
photoactivation wavelength protein damage 365 nm

Site-Specific Genetic Encoding vs. Metabolic Labeling

DiAzK is incorporated site-selectively into proteins using engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA_CUA pairs, enabling precise placement of the photoreactive moiety at a defined residue position within the protein of interest [1]. In contrast, photo-leucine and photo-methionine rely on metabolic labeling, where the unnatural amino acid competes with its natural counterpart for global incorporation at all cognate codons throughout the proteome [2]. This global substitution strategy cannot provide residue-level spatial control over crosslinking and may alter protein folding or function due to widespread amino acid replacement.

Spatial precision
Class-level
DiAzK single-residue amber suppression
vs
metabolic labeling proteome-wide stochastic incorporation
Enables angstrom-level interface mapping
Residue-specific crosslink assignment
genetic code expansion site-specific labeling PylRS

Minimal Structural Perturbation vs. Bulky Crosslinkers

DiAzK is designed as a lysine analog with the diazirine moiety attached via a carbamate linkage to the ε-amino group, maintaining a side chain length and polarity similar to natural lysine [1]. This design contrasts with larger photo-crosslinkers such as benzophenone-containing unnatural amino acids (e.g., p-benzoyl-L-phenylalanine, Bpa), which introduce a bulky, hydrophobic aromatic group that can disrupt protein folding, alter binding interface geometry, or abrogate native interactions [2]. The minimal structural footprint of DiAzK (molecular weight 286.33 g/mol) enables its insertion into virtually any protein interface with minimal distortion of native conformation or binding properties .

Structural perturbation
Class-level
DiAzK lysine mimetic preserves RNA-binding
vs
Bpa / bulky UAAs hydrophobic probe may alter conformation
Captures native-state interactions
IRP1 binding properties undiminished
protein interface structural perturbation lysine analog

DiAzK Application Scenarios


High-Sensitivity RNA-Protein Interaction Mapping

In crosslinking immunoprecipitation sequencing (CLIP-seq) and RNA interactome capture (RIC) protocols, DiAzK site-specifically incorporated into an RNA-binding protein of interest yields a sevenfold higher crosslinking efficiency compared to conventional 254 nm UV crosslinking [1]. This efficiency gain directly translates to increased recovery of crosslinked RNA-protein complexes, enabling more stringent washing conditions to reduce background, higher-confidence identification of RNA targets, and improved signal-to-noise in downstream sequencing analysis. The 365 nm activation wavelength further minimizes RNA photodamage, preserving the integrity of bound RNA species for accurate quantification.

Precise Protein-Protein Interface Mapping

When precise mapping of protein-protein binding interfaces is required for structural biology or drug discovery efforts, DiAzK enables residue-level placement of the photo-crosslinking moiety via amber suppression technology [1]. This contrasts with global metabolic labeling approaches using photo-leucine or photo-methionine, which incorporate photoreactive groups at all cognate codons and cannot provide site-specific spatial information. By systematically scanning DiAzK incorporation across the surface of a bait protein, researchers can triangulate interaction interfaces with near-atomic precision based on which positions yield crosslinks to the prey protein, generating distance constraints for integrative structural modeling .

Capture of Transient Protein Interactions in Living Cells

For studying dynamic, low-affinity, or transient protein interactions that cannot be preserved by traditional co-immunoprecipitation or chemical crosslinking, DiAzK provides a genetically encoded, photo-triggered covalent capture mechanism within the native cellular environment [1]. The minimal structural perturbation of the lysine analog ensures that the bait protein retains its native conformation and binding partners . Upon 365 nm irradiation, the diazirine generates a reactive carbene with a sub-nanosecond half-life that crosslinks only to molecular partners within ~3-4 Å of the probe, freezing even millisecond-timescale interactions for subsequent affinity purification and mass spectrometry identification [2].

MS-Cleavable Crosslinking for Automated Analysis

In crosslinking mass spectrometry (XL-MS) pipelines that require automated identification of crosslinked peptides, DiAzK leverages the intrinsic MS-cleavable properties of diazirine-derived crosslinks [1]. Diazirine-based reagents produce crosslinked products that fragment predictably in the mass spectrometer, generating characteristic doublet patterns that can be automatically recognized by software tools such as MeroX or StavroX. This cleavable signature dramatically simplifies data analysis and reduces false discovery rates compared to non-cleavable crosslinkers, enabling high-throughput structural proteomics applications without manual spectral interpretation .

Application
Selection Property
Validation Focus
RNA–protein interactome capture (CLIP-seq, RIC)
Site-specific encoding, mild 365 nm activation
Crosslink yield and RNA integrity after irradiation
Protein–protein interface mapping
Residue-level spatial control via amber suppression
Distance constraints and integrative structural modeling
Transient interactome capture in living cells
Minimal structural perturbation, UV-triggered covalent capture
Crosslink radius (~3–4 Å) and native-state validation
High-throughput XL-MS with automated analysis
MS-cleavable diazirine crosslink signature
Software-based crosslink identification and FDR control

Technical Documentation Hub

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43 linked technical documents
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